3-Hexenedioic acid

Overview

Description

3-Hexenedioic acid is a diacid compound that is not directly mentioned in the provided papers. However, its structure can be inferred to be related to hexeneuronic acid (HexA) and other hexene-based compounds discussed in the papers. HexA is known to form under pulping conditions and is a precursor to color generation in pulps . The synthesis of related compounds, such as (z)-Hex-3-enedioic acid, has been reported, which is a key intermediate in the synthesis of certain amino acid isosteres .

Synthesis Analysis

The synthesis of (z)-Hex-3-enedioic acid, which shares a similar structure to this compound, involves a short and efficient procedure of sequential oxidations. The process starts with selective mono epoxidation of 1,4-cyclohexadiene, followed by periodate oxidation to the appropriate dialdehyde, and concludes with Jones oxidation to yield the diacid . This method could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

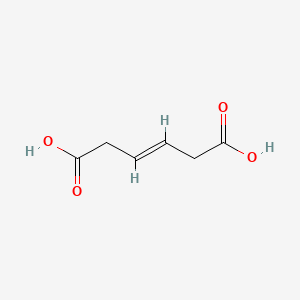

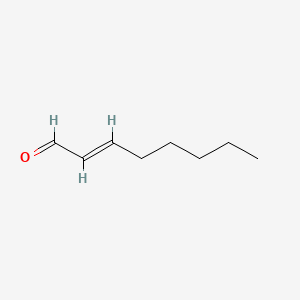

The molecular structure of this compound would consist of a six-carbon chain with a double bond and two carboxylic acid groups at each end. The presence of the double bond would allow for geometric isomerism, meaning there could be (E) and (Z) isomers of the compound. The molecular structure of related compounds, such as the stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been studied, and their synthesis has been achieved .

Chemical Reactions Analysis

The chemical reactions involving hexene-based compounds, such as HexA, include the formation of primary degradation intermediates like 2-furancarboxylic acid and 5-formyl-2-furancarboxylic acid under mildly acidic conditions . These intermediates are colorless and do not represent chromophores themselves. However, upon thermal or acidic treatment, they can give rise to chromophores. Similar reactions might be expected with this compound, although specific reactions were not detailed in the provided papers.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that as a diacid, it would likely be soluble in water and organic solvents. The presence of the double bond could affect its reactivity and the potential to form polymers or other derivatives. The synthesis of related compounds, such as N-hexadecyl ethylenediamine triacetic acid, demonstrates the potential for hexene-based compounds to be used in surfactant applications, indicating that this compound could also have unique surface-active properties .

Scientific Research Applications

Identification in Human Urine

3-Hexenedioic acid, as a type of unsaturated medium-chain dicarboxylic acid, is identified in human urine. Jin and Tserng (1989) highlighted its presence among other unsaturated acids like trans-2-hexenedioic and trans-3-hexenedioic acids. This finding is significant in understanding the metabolic degradation of unsaturated dicarboxylic acids, which appears to terminate at octenedioic acid, indicating its potential role in metabolic studies (Jin & Tserng, 1989).

Role in Electrochemical Conversion for Sustainable Manufacture

Matthiesen et al. (2016) explored the electrochemical conversion of muconic acid into trans-3-hexenedioic acid (t3HDA), a monomer for the synthesis of bioadvantaged Nylon-6,6. This study underscores the importance of this compound in the sustainable manufacture of commodity polyamides and polyesters, such as Nylon-6,6 and polyethylene terephthalate (PET), from biomass-derived materials (Matthiesen et al., 2016).

Application in Renewable Polyesters and Polyamides

Dewaele et al. (2016) demonstrated the use of unsaturated and hydroxyl-functionalized C6-dicarboxylic acids, including this compound, in the synthesis of renewable polyesters and polyamides. These were synthesized via olefin metathesis from methyl vinyl glycolate, a renewable α-hydroxy C4-ester product. This research contributes to the development of sustainable polymers and materials (Dewaele et al., 2016).

Metabolic Engineering and Electrocatalysis for Polyamide Production

Suástegui et al. (2016) combined metabolic engineering and electrocatalysis to convert glucose into this compound for the production of unsaturated nylon-6,6. This innovative approach illustrates the potential of this compound in creating bio-based materials and contributes to the development of biorefineries (Suástegui et al., 2016).

Synthesis for Gly-Gly cis Olefin Isostere

Perlman and Albeck (2000) developed an efficient synthesis method for (z)-Hex-3-Enedioic acid, a key intermediate for the synthesis of a Gly-Gly cis olefin isostere. This showcases the application of this compound in the field of organic synthesis and pharmaceutical intermediates (Perlman & Albeck, 2000).

Role in Biomass Conversion and Polymer Production

Matthiesen et al. (2016) again emphasize the significance of this compound in the electrocatalytic conversion of muconic acid for the production of biobased polyamides and polyesters. Their research delves into the possibility of using various metals as electrocatalysts for this conversion, highlighting the versatility of this compound in chemical synthesis processes (Matthiesen et al., 2016).

Mechanism of Action

Target of Action

3-Hexenedioic acid is a normal human unsaturated dicarboxylic acid metabolite

Biochemical Pathways

This compound is associated with fatty acid metabolism disorders, with increased excretion observed in patients with Dicarboxylic aciduria . This suggests that this compound may play a role in the biochemical pathways of fatty acid metabolism.

Future Directions

3-Hexenedioic acid is gaining increasing attention as it can substitute adipic acid in Nylon 6,6 to introduce desired properties and yield polyamides with performance advantages . It has been suggested that this compound warrants future research for its potential function throughout the aging process .

properties

IUPAC Name |

(E)-hex-3-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNXQAFNHCBTK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063461, DTXSID301312043 | |

| Record name | 3-Hexenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Hydromuconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | trans-3-Hexenedioic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | 3-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

29311-53-3, 4436-74-2 | |

| Record name | trans-β-Hydromuconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29311-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedioic acid, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexenedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Hydromuconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ69UAJ5IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)